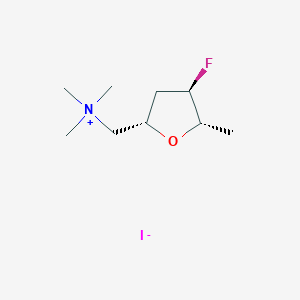
4-Deoxy-4-fluoromuscarine iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deoxy-4-fluoromuscarine iodide is a synthetic compound that belongs to the muscarinic acetylcholine receptor agonist family. It is a potent and selective agonist for the M2 and M4 muscarinic receptor subtypes. The compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 4-Deoxy-4-fluoromuscarine iodide involves the activation of muscarinic receptors. The compound selectively activates the M2 and M4 receptor subtypes, which are primarily located in the brain. Activation of these receptors leads to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Deoxy-4-fluoromuscarine iodide are primarily mediated through the activation of muscarinic receptors. The compound has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. Additionally, it has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Deoxy-4-fluoromuscarine iodide in lab experiments is its high selectivity for the M2 and M4 receptor subtypes. This allows researchers to specifically target these receptors without affecting other muscarinic receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-Deoxy-4-fluoromuscarine iodide. One potential area of research is the development of new compounds with improved selectivity and longer half-life. Additionally, the compound could be used to investigate the role of muscarinic receptors in various neurological disorders, including Alzheimer's disease and schizophrenia. Finally, the compound could be used to investigate the effects of muscarinic receptor activation on other physiological processes, such as cardiovascular function and immune system regulation.
Conclusion
In conclusion, 4-Deoxy-4-fluoromuscarine iodide is a potent and selective agonist for the M2 and M4 muscarinic receptor subtypes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been used to investigate the role of muscarinic receptors in various physiological processes and has shown promise as a tool for investigating neurological disorders. Future research involving this compound could lead to the development of new treatments for a variety of neurological and physiological disorders.
Synthesemethoden
The synthesis of 4-Deoxy-4-fluoromuscarine iodide involves several steps. The first step involves the protection of the hydroxyl group on the muscarine molecule. This is followed by the introduction of a fluorine atom at the 4-position of the muscarine ring. The final step involves the removal of the protecting group to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-Deoxy-4-fluoromuscarine iodide has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of muscarinic receptors in various physiological processes, including memory, learning, and cognition. The compound has also been used to investigate the effects of muscarinic receptor activation on neurotransmitter release and synaptic plasticity.
Eigenschaften
CAS-Nummer |
132113-37-2 |
|---|---|
Produktname |
4-Deoxy-4-fluoromuscarine iodide |
Molekularformel |
C9H19FINO |
Molekulargewicht |
303.16 g/mol |
IUPAC-Name |
[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 |
InChI-Schlüssel |
LOQSODOOUZMOJP-CTERPIQNSA-M |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-] |
SMILES |
CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |
Kanonische SMILES |
CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |
Synonyme |
4-deoxy-4-fluoromuscarine 4-deoxy-4-fluoromuscarine iodide 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer 4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2R(-)-(2alpha,4beta,5beta))- DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2S(-)-(2alpha,4beta,5alpha))- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



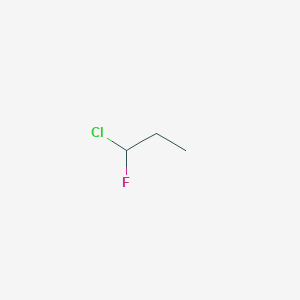
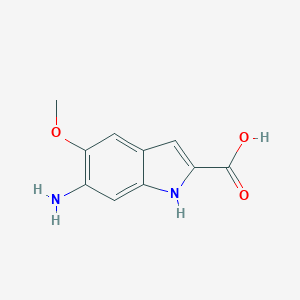
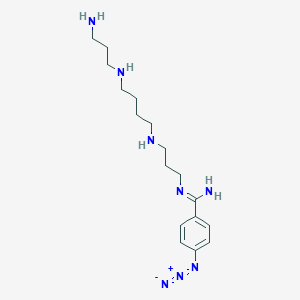
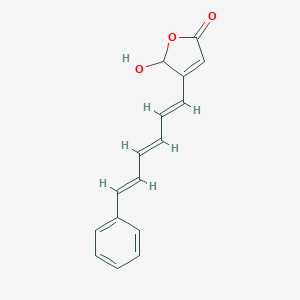
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
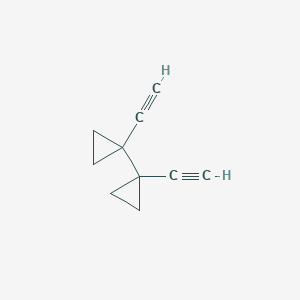
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
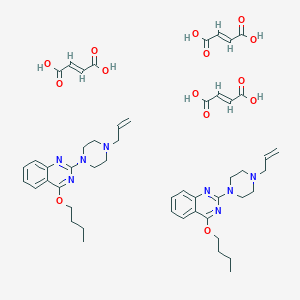
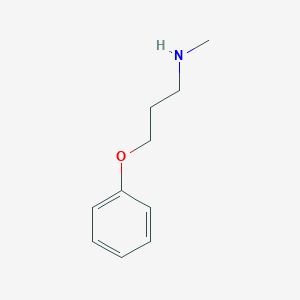
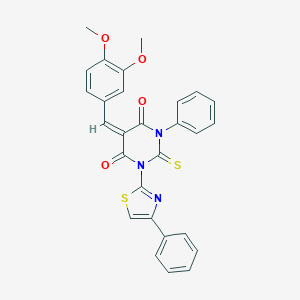
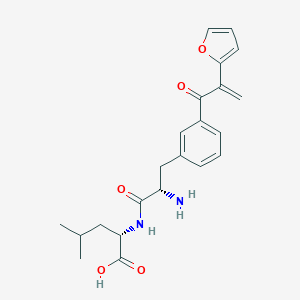
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)